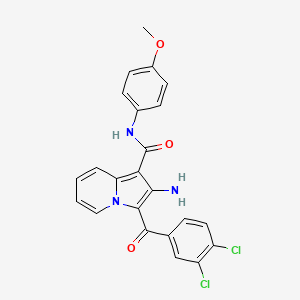

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 3,4-dichlorobenzoyl substituent at position 3 and a 4-methoxyphenyl carboxamide group at position 1 of the indolizine core. Indolizine scaffolds are pharmacologically significant due to their structural similarity to bioactive alkaloids and their adaptability in drug design.

Properties

IUPAC Name |

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-6-14(7-9-15)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)13-5-10-16(24)17(25)12-13/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOKEJZXZCSKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate alkyne or alkene.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.

Attachment of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be attached through acylation reactions using 3,4-dichlorobenzoyl chloride in the presence of a base.

Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using 4-methoxyphenylboronic acid or 4-methoxyphenyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed on the dichlorobenzoyl group to yield the corresponding benzyl alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl or aryl halides.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Implications

The compound’s structural analogues differ primarily in substituents on the benzoyl group and the aryl carboxamide moiety. Key comparisons include:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Target Compound vs. 4-Chloro Analogue : The 3,4-dichlorobenzoyl group introduces greater electron-withdrawing effects compared to the single 4-chloro substituent. This may enhance binding affinity to targets requiring polarized interactions (e.g., enzyme active sites with π-stacking or halogen-bonding motifs).

- Target Compound vs.

- Target Compound vs. 4-Ethyl Analogue : Replacing chlorine with an ethyl group shifts from electron-withdrawing to electron-donating effects, which could reduce binding to electrophilic targets but improve membrane permeability.

- Target Compound vs. 3-Nitro Analogue : The nitro group is a stronger electron-withdrawing substituent than chlorine, but its meta-position (vs. para in the target compound) may sterically hinder interactions with planar binding pockets.

Pharmacokinetic Considerations

- The 4-methoxyphenyl group in the target compound and its 4-fluoro/4-chloro analogues likely improves aqueous solubility compared to ethylphenyl or nitro-substituted derivatives .

- The dichlorinated benzoyl group may increase metabolic stability compared to fluoro or ethyl substituents due to reduced susceptibility to oxidative degradation.

Biological Activity

The compound 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a derivative of indolizine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 373.24 g/mol

The presence of the indolizine core, along with the dichlorobenzoyl and methoxyphenyl substituents, contributes to its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives. Specifically, compounds similar to 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines.

- In Vitro Studies : A screening conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of approximately 60 cancer cell lines, including leukemia and solid tumors. Results indicated moderate cytotoxicity, particularly towards leukemia cell lines .

| Cell Line Type | Sensitivity Level |

|---|---|

| Leukemia | Moderate |

| Solid Tumors | Low |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies involving various bacterial strains have demonstrated its effectiveness against Gram-positive bacteria.

- Testing Method : The agar diffusion method was employed to measure the antibacterial activity. Inhibition zones were recorded for different concentrations of the compound.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Good |

| Escherichia coli | No Activity |

| Streptococcus mutans | Moderate |

Neuropharmacological Effects

Indolizine derivatives are known for their neuropharmacological activities. Preliminary pharmacological evaluations suggest that this compound may exhibit anti-histamine, anti-serotonin (5-hydroxytryptamine), and anti-acetylcholine activities . These properties indicate potential applications in treating neurological disorders.

The precise mechanisms underlying the biological activities of 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : Its structural similarity to known receptor ligands suggests that it may interact with neurotransmitter receptors, influencing CNS activity.

- Oxidative Stress Modulation : Indications exist that it may modulate oxidative stress pathways, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities of indolizine derivatives:

- A study published in PubMed reported on various indolizine derivatives exhibiting notable anti-histamine and anti-serotonin activities .

- Another research highlighted the synthesis of related compounds with significant anticancer properties against a range of cell lines .

These findings emphasize the therapeutic potential of indolizine derivatives, including our compound of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.